beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

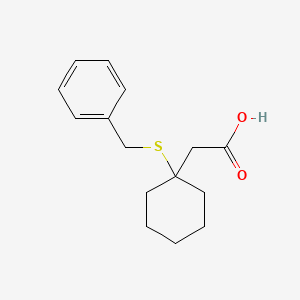

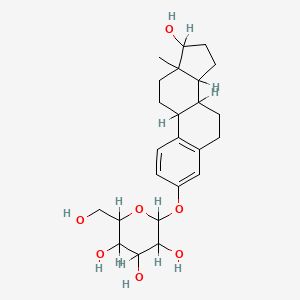

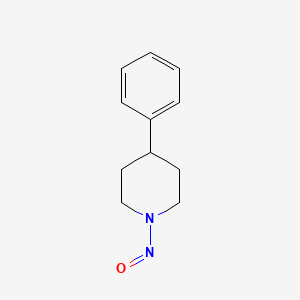

Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid is a chemical compound. It is a benzyl derivative of mercapturic acid (acetylcysteine) .

Synthesis Analysis

The synthesis of this compound involves reacting lower alkyl cyclohexylideneacetates with benzylmercaptan in the presence of an alkali . A key feature of the synthesis is the reduction of phenol with tritium gas over a catalyst, resulting in tritiated cyclohexanone .Molecular Structure Analysis

The molecular formula of this compound is C15H20O2S. It has a molecular weight of 264.38300 .Chemical Reactions Analysis

The cyclization reaction may proceed via the phenolic hydroxyl group of L2 to enhance the nucleophilicity of the mercapto group of thioglycolic acid, which causes thioglycolic acid facile addition on the imino .Physical And Chemical Properties Analysis

This compound has a density of 1.15g/cm3. It has a boiling point of 430ºC at 760 mmHg. The melting point is not available. The flash point is 213.9ºC .Applications De Recherche Scientifique

Tritium Labeling for Synthesis Studies

The synthesis of tritiated beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid demonstrates an important application in labeling studies, crucial for tracking the fate of chemical compounds in biological systems. The key feature of this synthesis involves the reduction of phenol with tritium gas, showcasing its utility in creating tritiated compounds for research purposes (Landvatter & Heys, 1987).

Drug Metabolite Analysis

Research into the structure-activity relationships of drug metabolites like 1-beta-O-acyl glucuronides, which are related structurally to this compound, highlights the importance of understanding how modifications in chemical structure can impact the reactivity and stability of potential drug compounds. Such studies are crucial for predicting the behavior of drug metabolites in biological systems, aiding in the design of safer and more effective drugs (Baba & Yoshioka, 2009).

Solid Phase Synthesis of Peptoids

The development of solid-phase synthesis methods for N-substituted-beta-aminopropionic acid oligomers (beta-peptoids) showcases another application area. This methodology facilitates the preparation of peptoids with potential pharmaceutical applications, illustrating the compound's relevance in the synthesis of novel biomolecules (Hamper et al., 1998).

Biocatalysis in Pharmaceutical Intermediates

The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a process related to the synthesis and application of this compound, underscores the role of biocatalysis in producing pharmaceutical intermediates. The use of microorganisms for chiral catalysis exemplifies how such compounds can be used to develop enantiopure pharmaceuticals, crucial for drug efficacy and safety (Li et al., 2013).

Oxytocin Inhibition Studies

Research into the inhibition of oxytocin by analogs of this compound reveals the compound's potential in modulating physiological processes. Such studies provide insights into the design of therapeutic agents that can interact with hormonal pathways, demonstrating the broader implications of these compounds in medical research (Nestor et al., 1975).

Mécanisme D'action

Target of Action

It is known that benzyl derivatives like benzyl benzoate exert toxic effects on the nervous system of parasites, resulting in their death .

Mode of Action

Benzyl compounds are known to exert toxic effects on the nervous system of parasites, leading to their death . The exact mechanism of this toxicity is unknown .

Biochemical Pathways

Benzyl compounds like benzyl benzoate are known to be lethal to parasites and mites .

Pharmacokinetics

Benzylmercapturic acid, a benzyl derivative, is a minor metabolite of toluene in humans and is used in the diagnosis of toluene exposure .

Result of Action

Benzyl compounds are known to exert toxic effects on the nervous system of parasites, leading to their death .

Safety and Hazards

Propriétés

IUPAC Name |

2-(1-benzylsulfanylcyclohexyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2S/c16-14(17)11-15(9-5-2-6-10-15)18-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTCXHQXYRYSLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)SCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203667 |

Source

|

| Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55154-80-8 |

Source

|

| Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055154808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1205885.png)

![1-(9H-pyrido[3,4-b]indol-1-yl)ethanone](/img/structure/B1205892.png)

![2-[4-[(3-Fluorophenyl)methyl]-1-piperazinyl]pyrimidine](/img/structure/B1205898.png)